

Technical Guide: Spectral Analysis of 3-Bromo-5-methylphenylboronic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-methylphenylboronic acid

Cat. No.: B1284256

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Bromo-5-methylphenylboronic acid** (CAS No. 849062-36-8). Due to the absence of publicly available experimental spectral data in prominent databases such as the Spectral Database for Organic Compounds (SDBS) and a review of scientific literature, this document outlines the expected data presentation and standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Data Presentation

Quantitative spectral data is crucial for the structural elucidation and purity assessment of chemical compounds. The following tables are structured to present the anticipated spectral data for **3-Bromo-5-methylphenylboronic acid** in a clear and comparative format.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available	Data not available	Data not available	Data not available	Data not available

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Assignment
Data not available	Data not available

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	Data not available

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data outlined above. These protocols are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband observe probe.
- Sample Preparation: Approximately 5-10 mg of **3-Bromo-5-methylphenylboronic acid** is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:

- Pulse Program: A standard single-pulse sequence (zg30).
- Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 16 ppm is used.
- Temperature: The experiment is conducted at room temperature (298 K).
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (zgpg30).
 - Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
 - Spectral Width: A spectral width of approximately 240 ppm is used.
 - Temperature: The experiment is conducted at room temperature (298 K).
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid **3-Bromo-5-methylphenylboronic acid** is placed directly onto the ATR crystal.
- Acquisition:
 - Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
 - Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

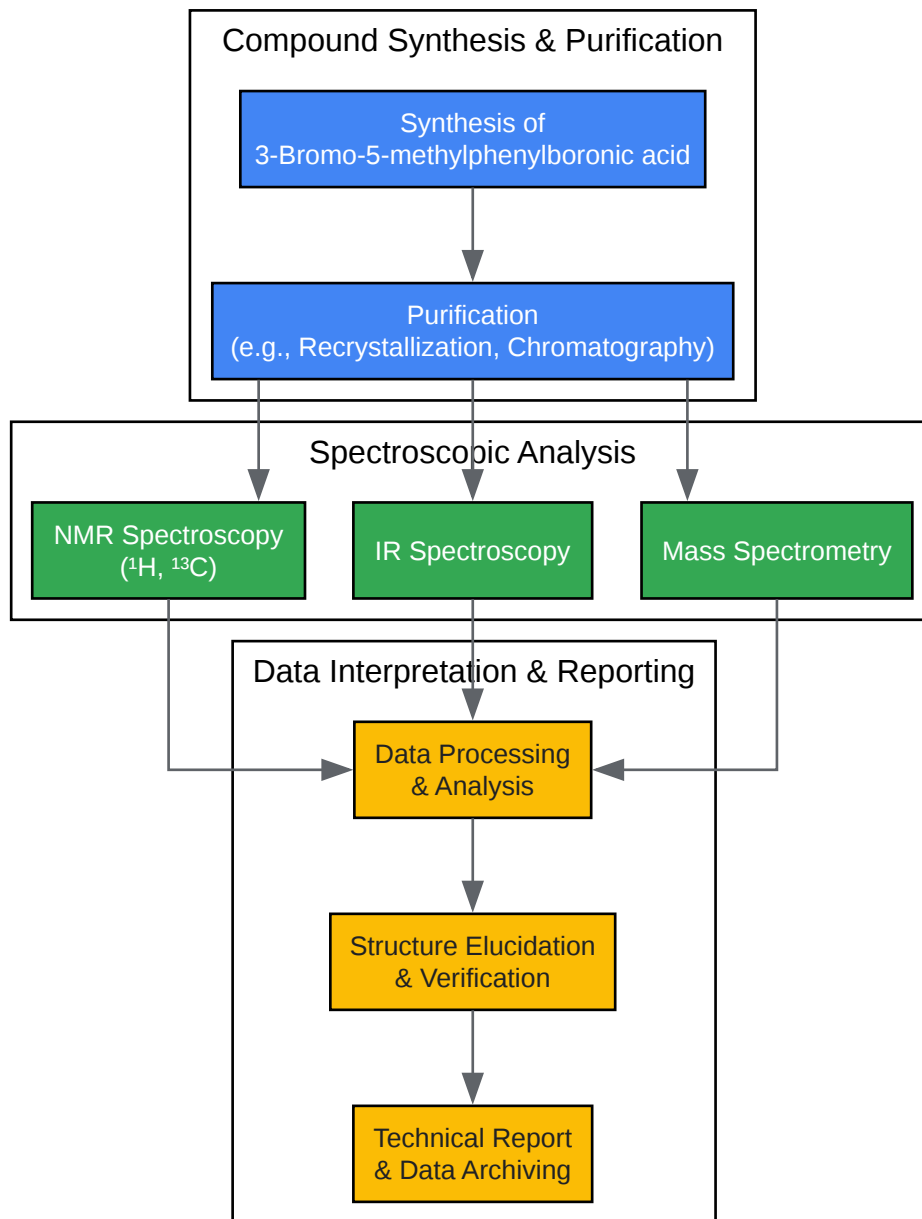
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Acquisition (ESI-MS):
 - Ionization Mode: The analysis is performed in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
 - Mass Range: A mass range of m/z 50-1000 is typically scanned.
 - Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the analyte.
- Data Processing: The acquired mass spectra are analyzed to identify the molecular ion peak and any significant fragment ions. The high-resolution data allows for the determination of the elemental composition of the ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like **3-Bromo-5-methylphenylboronic acid**.

Workflow for Spectral Characterization



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Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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